molecular formula C16H12O5 B14957540 Methyl ((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetate

Methyl ((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetate

Cat. No.: B14957540
M. Wt: 284.26 g/mol
InChI Key: UUOVBLJTYHSWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Methyl ((6-oxo-6H-benzo©chromen-3-YL)oxy)acetate typically involves the reaction of 6-oxo-6H-benzo©chromen-3-ol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl ((6-oxo-6H-benzo©chromen-3-YL)oxy)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl ((6-oxo-6H-benzo©chromen-3-YL)oxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl ((6-oxo-6H-benzo©chromen-3-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Methyl ((6-oxo-6H-benzo©chromen-3-YL)oxy)acetate can be compared with similar compounds such as:

Properties

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

methyl 2-(6-oxobenzo[c]chromen-3-yl)oxyacetate

InChI

InChI=1S/C16H12O5/c1-19-15(17)9-20-10-6-7-12-11-4-2-3-5-13(11)16(18)21-14(12)8-10/h2-8H,9H2,1H3

InChI Key

UUOVBLJTYHSWKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.